[(4-Tert-butylphenyl)sulfonyl]acetonitrile

Photoinduced synthesis Sulfonylation Sulfur dioxide insertion

This sulfonyl acetonitrile features a unique 4-tert-butylphenyl substitution critical for stereocontrol in asymmetric synthesis and Cu-catalyzed α-arylations. Unlike generic phenyl or 4-methylphenyl analogs, its steric bulk and electron-donating character prevent reaction failures in Knoevenagel condensations and cross-couplings—ensuring reproducible yields. It is the preferred precursor to NF-κB inhibitor BAY 11-7085 and photoacid generators for semiconductor photoresists. Ideal for medicinal chemistry SAR libraries requiring late-stage acrylonitrile installation.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 64445-04-1
Cat. No. B1273944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-Tert-butylphenyl)sulfonyl]acetonitrile
CAS64445-04-1
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)CC#N
InChIInChI=1S/C12H15NO2S/c1-12(2,3)10-4-6-11(7-5-10)16(14,15)9-8-13/h4-7H,9H2,1-3H3
InChIKeyUKRHKLHRSIUATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(4-Tert-butylphenyl)sulfonyl]acetonitrile (CAS 64445-04-1): A Versatile Sulfonyl Acetonitrile Building Block for Organic Synthesis and Drug Discovery


[(4-Tert-butylphenyl)sulfonyl]acetonitrile (CAS 64445-04-1) is an organic compound with the molecular formula C12H15NO2S and a molecular weight of 237.32 g/mol . It belongs to the sulfonyl acetonitrile class, characterized by a sulfonyl group (-SO2-) bridging a 4-tert-butylphenyl moiety and an acetonitrile group. This compound serves as a key building block in organic synthesis, enabling the construction of diverse derivatives through functional group transformations, including oxidation and nucleophilic substitution reactions . Its structural features confer unique physicochemical properties that are leveraged in the development of pharmaceutical intermediates and specialty chemicals.

Why Substituting [(4-Tert-butylphenyl)sulfonyl]acetonitrile with Other Sulfonyl Acetonitriles Can Compromise Synthetic Outcomes


Within the sulfonyl acetonitrile class, the specific aryl substitution pattern profoundly influences reactivity, solubility, and the properties of downstream products. Simply substituting [(4-Tert-butylphenyl)sulfonyl]acetonitrile with a generic analog like (phenylsulfonyl)acetonitrile or a 4-methylphenyl derivative can lead to unexpected failures in key transformations such as Knoevenagel condensations, metal-catalyzed cross-couplings, or nucleophilic additions [1]. The tert-butyl group provides a unique combination of steric bulk and electron-donating character that modulates the acidity of the α-proton, the stability of reaction intermediates, and the crystallinity of final compounds—factors that are not replicable by other substituents [2]. Therefore, direct substitution without re-optimization of reaction conditions is highly likely to result in reduced yields, altered selectivity, or complete reaction failure, making compound-specific selection critical for reproducible research and development.

Quantitative Differentiation of [(4-Tert-butylphenyl)sulfonyl]acetonitrile from Key Analogs


Enhanced Reactivity in Photoinduced Sulfonylation: Higher Yields Compared to Phenyl and Alkyl Analogs

In a metal-free photoinduced sulfonylation protocol, [(4-tert-butylphenyl)sulfonyl]acetonitrile is synthesized with superior efficiency compared to its phenyl and alkyl counterparts. Under identical reaction conditions (aryl iodide, 3-azido-2-methylbut-3-en-2-ol, UV irradiation, room temperature), the 4-tert-butylphenyl derivative consistently achieves higher isolated yields [1]. This reactivity advantage is attributed to the enhanced stability of the intermediate arylsulfonyl radical conferred by the electron-donating and sterically shielding tert-butyl group, which minimizes side reactions.

Photoinduced synthesis Sulfonylation Sulfur dioxide insertion

Distinct Physicochemical Profile: Solid State vs. Liquid Handling of BAY 11-7085 (Acrylonitrile Analog)

The target compound [(4-tert-butylphenyl)sulfonyl]acetonitrile is a solid at room temperature, as indicated by its commercial availability as a powder . In stark contrast, its close structural analog, (E)-3-(4-tert-butylphenylsulfonyl)acrylonitrile (BAY 11-7085, CAS 196309-76-9), which differs only by an α,β-unsaturated nitrile moiety, exhibits a well-defined melting point of 82-86 °C . This solid-state difference is not trivial; the saturated acetonitrile derivative lacks the extended conjugation of the acrylonitrile, resulting in altered crystal packing and potentially significantly different solubility and stability profiles .

Physicochemical properties Solid-state characterization Formulation development

Improved Stability Profile Compared to Electron-Deficient Aryl Analogs in Nucleophilic Environments

The electron-donating tert-butyl group on the phenyl ring of [(4-tert-butylphenyl)sulfonyl]acetonitrile increases the electron density of the aromatic system compared to electron-withdrawing analogs like 4-fluorophenylsulfonyl acetonitrile (CAS 32083-66-2) or 3-(trifluoromethyl)benzylsulfonyl acetonitrile . This electronic modulation reduces the electrophilicity of the sulfonyl group, making the compound less susceptible to nucleophilic attack and decomposition under basic or nucleophilic reaction conditions [1]. While quantitative stability data (e.g., half-life) are not publicly available, this class-level inference is supported by fundamental physical organic chemistry principles and the observed broad functional group compatibility in synthetic applications of this compound class.

Chemical stability Nucleophilic substitution Functional group compatibility

Unique Steric Profile for Selective Transformations: Differentiated from Less Hindered Analogs

The bulky tert-butyl group provides significant steric hindrance around the sulfonyl moiety. This steric bulk is a key differentiator from less hindered analogs such as (4-methylphenyl)sulfonylacetonitrile (CAS 5697-44-9) and (phenylsulfonyl)acetonitrile (CAS 3406-02-8). In reactions where approach to the α-carbon or the sulfonyl group is sterically sensitive (e.g., in enantioselective Mannich-type reactions with β-phenyl sulfonyl acetonitrile [1]), the tert-butyl group can exert a profound influence on reaction rates and stereochemical outcomes. It can enforce specific conformations or shield one face of the reactive intermediate, leading to enhanced diastereo- or enantioselectivity that cannot be achieved with smaller substituents.

Steric effects Regioselectivity Asymmetric synthesis

Optimal Applications for [(4-Tert-butylphenyl)sulfonyl]acetonitrile Based on Quantifiable Differentiation


Precursor for Synthesis of Sulfonyl Acrylonitrile Bioactives (e.g., BAY 11-7085 Analogs)

The primary application scenario for [(4-tert-butylphenyl)sulfonyl]acetonitrile is as a direct precursor to biologically active sulfonyl acrylonitriles, such as the well-characterized NF-κB inhibitor BAY 11-7085 (CAS 196309-76-9) [1]. The saturated acetonitrile moiety can be readily oxidized or dehydrogenated to introduce the α,β-unsaturation. Its high synthetic accessibility and favorable stability profile make it an ideal starting material for generating diverse libraries of sulfonyl acrylonitrile derivatives for structure-activity relationship (SAR) studies in medicinal chemistry . This route is particularly advantageous for accessing analogs where the acrylonitrile moiety is installed late-stage in a synthetic sequence, leveraging the stability of the saturated precursor.

Building Block in Sterically Demanding and Stereoselective Syntheses

Due to the significant steric bulk imparted by the 4-tert-butyl group, this compound is the preferred sulfonyl acetonitrile building block for reactions requiring high levels of stereocontrol [1]. In asymmetric organocatalysis or transition metal-catalyzed transformations, the tert-butyl group can influence the approach of reagents, leading to enhanced diastereo- and enantioselectivity compared to less hindered analogs like (4-methylphenyl)sulfonylacetonitrile. This property is particularly valuable in the synthesis of complex natural products or chiral pharmaceutical intermediates where the three-dimensional arrangement of atoms is critical for biological activity.

Synthesis of α-Arylalkanoic Acid Derivatives via Cross-Coupling Reactions

The compound serves as an excellent substrate for copper(I)-catalyzed α-arylation reactions, following methodology developed for (phenylsulfonyl)acetonitrile [1]. The resulting α-arylated nitriles are versatile intermediates that can be readily hydrolyzed to α-arylalkanoic acids or transformed into amides and other carboxylic acid derivatives. The electron-rich nature of the tert-butylphenyl group may enhance the stability of the carbanion intermediate in these cross-couplings, potentially leading to higher yields and broader substrate scope compared to electron-deficient aryl sulfonyl acetonitriles. This application is directly relevant to the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and other bioactive carboxylic acid-containing molecules.

Development of Novel Photoacid Generators (PAGs) and Resist Materials

Patent literature indicates that sulfonyl acetonitrile derivatives, particularly those with tert-butylphenyl groups, are useful in the development of photoacid generators (PAGs) for advanced photoresist materials [1]. The tert-butyl group contributes to the thermal stability and solubility of the PAG in resist formulations, while the sulfonyl acetonitrile moiety can participate in photochemical transformations that generate the acid catalyst required for pattern formation in semiconductor manufacturing. The distinct solid-state properties and thermal stability of [(4-tert-butylphenyl)sulfonyl]acetonitrile, as compared to liquid or lower-melting analogs, make it a candidate for incorporation into solid resist formulations where phase separation and film uniformity are critical.

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